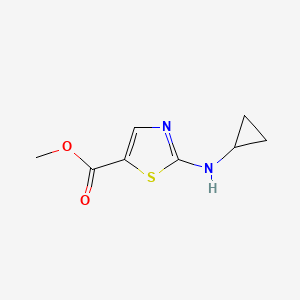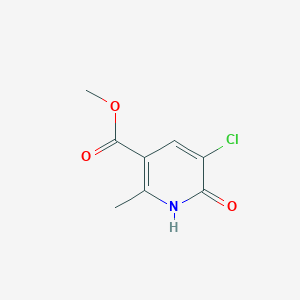
4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a benzofuran ring fused with a triazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization of ortho-hydroxyaryl ketones with suitable reagents.
Introduction of Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Formation of Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Thiol Group Introduction: The thiol group can be introduced through nucleophilic substitution reactions using thiolating agents like thiourea.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Amino Derivatives: Formed from the reduction of nitro groups.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to its heterocyclic structure.
Biological Studies: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects. The exact pathways and targets would depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which have similar benzofuran structures.
Triazole Derivatives: Compounds like fluconazole and itraconazole, which contain triazole rings.
Uniqueness
4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the combination of benzofuran and triazole rings, which may confer distinct biological activities and chemical properties compared to other compounds with only one of these rings.
Eigenschaften
IUPAC Name |
4-amino-3-(5-methyl-1-benzofuran-2-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c1-6-2-3-8-7(4-6)5-9(16-8)10-13-14-11(17)15(10)12/h2-5H,12H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFZPSOLQNRQHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)C3=NNC(=S)N3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride](/img/structure/B1526882.png)


![8-Bromo-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1526888.png)


![1-Benzyl-1,4-diazaspiro[5.5]undecane](/img/structure/B1526895.png)
![1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1526898.png)

![N-[carbamothioyl(cyclopropyl)methyl]benzamide](/img/structure/B1526900.png)


![4-[Bromo(phenyl)methyl]-1,2-difluorobenzene](/img/structure/B1526904.png)
![3-[(2-Methoxyethoxy)methyl]pyrrolidine](/img/structure/B1526905.png)
